Oxfbd04

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

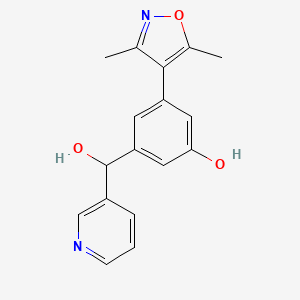

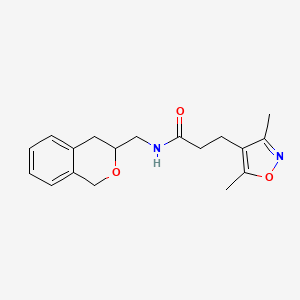

OXFBD04 is a potent and selective inhibitor of BRD4 . It is a potent BET bromodomain ligand with additional modest affinity for the CREBBP bromodomain . It has anti-cancer activity and inhibits the proliferation of various cancer cell lines including leukemia, breast, and renal cancer cell lines .

Molecular Structure Analysis

The empirical formula of this compound is C17H16N2O3 and it has a molecular weight of 296.32 . The SMILES string representation of its structure isCC1=NOC(C)=C1C2=CC(C(O)C3=CN=CC=C3)=CC(O)=C2 . Chemical Reactions Analysis

This compound has optimized physicochemical properties and good metabolic stability . It has a half-life of 388 minutes and a clearance rate of 3.57 µL/min/mg . More detailed information about its chemical reactions and metabolism would require further experimental studies.Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Radiocarbon Dating and Chronological Analysis

Oxfbd04, as part of the OxCal software, plays a crucial role in the calibration of radiocarbon dates and statistical analysis of chronological information. This software is instrumental for researchers and students across various disciplines, enabling more robust models in statistical methods. Key developments in OxCal, such as model averaging for deposition models and multiphase models, significantly impact research methodologies. This advancement is particularly relevant in evaluating marine reservoir offsets and in the visualization of extensive chronological data sets (Ramsey & Lee, 2013).

Combustion and Energy Research

In the field of energy and combustion research, this compound is relevant in oxy-fuel combustion studies. Oxy-fuel combustion of pulverized fuels (PF) is a notable area of research for CO2 capture in power plants. The unique properties of oxy-fuel combustion, due to the use of CO2 or CO2-H2O vapor mixtures as diluents, lead to significant changes in combustion fundamentals. This compound's relevance in this context lies in its potential applications in Computational Fluid Dynamics (CFD) modeling, which is crucial for understanding the combustion physics and chemistry in oxy-fuel conditions (Yin & Yan, 2016).

Biomedical Research: Bromodomain Ligands

This compound is a 3-pyridyl-derived ligand that shows improved affinity for the BRD4(1) bromodomain, which is significant in biomedical research, particularly in cancer and inflammation therapy. This ligand demonstrates an enhanced understanding of molecular dynamics and internal hydrogen bonding, leading to better metabolic stability and physicochemical properties. Its development marks a significant advance in targeting the BET family of bromodomains for therapeutic applications (Jennings et al., 2018).

Genetic Studies in Autism

This compound's relevance extends to genetic studies, particularly in understanding the oxytocin receptor gene (OXTR) associated with autism spectrum disorder (ASD). Research indicates significant associations between ASD and specific OXTR single-nucleotide polymorphisms (SNPs), suggesting a direction for future studies on the etiology of ASD. This association underscores the importance of this compound in genetic research related to social behaviors and disorders (LoParo & Waldman, 2014).

Mechanism of Action

Safety and Hazards

OXFBD04 is classified as a combustible solid . It does not have a flash point . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Relevant Papers I found a few relevant papers during my search . These papers discuss various aspects of this compound, including its mechanism of action, potential applications, and safety profile. Further analysis of these papers could provide more detailed information about this compound.

properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(pyridin-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-16(11(2)22-19-10)13-6-14(8-15(20)7-13)17(21)12-4-3-5-18-9-12/h3-9,17,20-21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDVEAHRRMEOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)

![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)

![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)